![molecular formula C12H23BClNO2 B13532416 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13532416.png)
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a boron-containing dioxaborolane ring and a bicyclic azabicycloheptane moiety, making it a versatile intermediate in organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride typically involves the formation of the dioxaborolane ring followed by the introduction of the azabicycloheptane structure. One common method includes the reaction of a suitable boronic acid derivative with a bicyclic amine under controlled conditions. The reaction is often catalyzed by palladium or other transition metals to facilitate the coupling process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride undergoes various chemical reactions, including:
Oxidation: The boron-containing dioxaborolane ring can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to the formation of different azabicyclic derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the boron or nitrogen atoms act as reactive sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include boronic acids, boronic esters, and various substituted azabicyclic compounds, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride has a wide range of applications in scientific research:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride involves its interaction with specific molecular targets and pathways. The boron-containing dioxaborolane ring can form reversible covalent bonds with biomolecules, making it useful in enzyme inhibition and protein labeling studies. The azabicycloheptane moiety contributes to the compound’s stability and reactivity, allowing it to participate in various biochemical processes.
Comparación Con Compuestos Similares
Similar Compounds
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline: This compound features a quinoline ring instead of the azabicycloheptane structure, offering different reactivity and applications.
6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine: This compound includes a dioxino pyridine ring, providing unique properties for use in organic synthesis and medicinal chemistry.
Uniqueness
6-(Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane hydrochloride stands out due to its combination of a boron-containing dioxaborolane ring and a bicyclic azabicycloheptane moiety. This unique structure imparts distinct chemical reactivity and stability, making it a valuable compound in various scientific and industrial applications.
Propiedades
Fórmula molecular |
C12H23BClNO2 |
|---|---|
Peso molecular |
259.58 g/mol |
Nombre IUPAC |
6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane;hydrochloride |
InChI |
InChI=1S/C12H22BNO2.ClH/c1-10(2)11(3,4)16-13(15-10)12-5-6-14-8-9(12)7-12;/h9,14H,5-8H2,1-4H3;1H |
Clave InChI |
PNXQVPUVTMKSGY-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C23CCNCC2C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


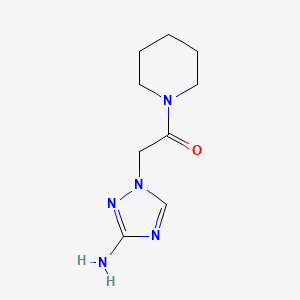

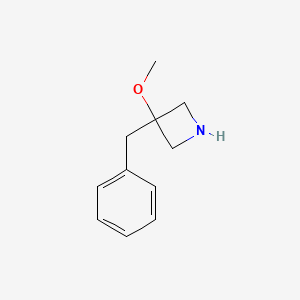
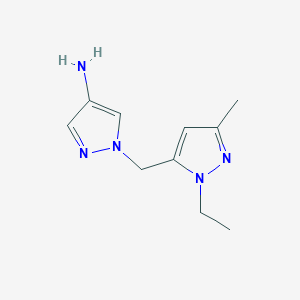

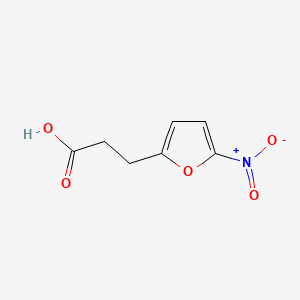
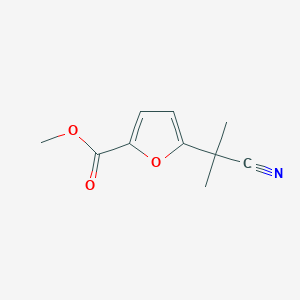
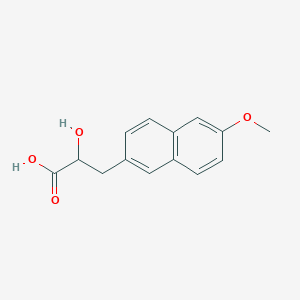


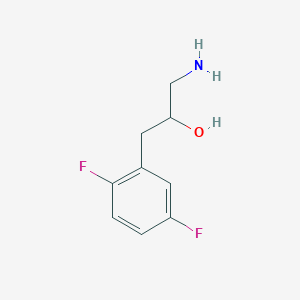
![3-[[(E)-3-[4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl]-2-cyanoprop-2-enoyl]amino]benzoic acid](/img/structure/B13532396.png)

![1,1,1-Trifluoro-3-[4-fluoro-3-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13532408.png)
